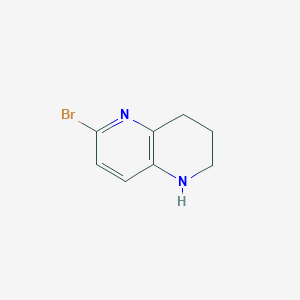

6-Bromo-1,2,3,4-tetrahydro-1,5-naphthyridine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-bromo-1,2,3,4-tetrahydro-1,5-naphthyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrN2/c9-8-4-3-6-7(11-8)2-1-5-10-6/h3-4,10H,1-2,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDYOBWKVTSMJBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=N2)Br)NC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1219022-46-4 | |

| Record name | 6-bromo-1,2,3,4-tetrahydro-1,5-naphthyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 6-Bromo-1,2,3,4-tetrahydro-1,5-naphthyridine

Abstract

This technical guide provides an in-depth exploration of the synthetic methodologies for producing 6-Bromo-1,2,3,4-tetrahydro-1,5-naphthyridine, a heterocyclic scaffold of significant interest in medicinal chemistry. The 1,2,3,4-tetrahydro-1,5-naphthyridine core is a recognized "drug-like" structure, and the strategic incorporation of a bromine atom at the 6-position provides a crucial handle for further chemical modification and library development.[1][2] This document details two primary retrosynthetic strategies, provides step-by-step experimental protocols with causal explanations, and summarizes key characterization data. The content is designed for researchers, scientists, and drug development professionals, emphasizing scientific integrity, experimental reproducibility, and the strategic rationale behind synthetic choices.

Introduction: The Strategic Importance of the Target Scaffold

The Tetrahydro-1,5-Naphthyridine Core in Medicinal Chemistry

The 1,5-naphthyridine framework and its saturated derivatives are privileged structures in drug discovery.[3][4] Specifically, the 1,2,3,4-tetrahydro-1,5-naphthyridine scaffold offers a unique combination of a rigid aromatic portion fused to a saturated, sp³-rich nitrogen-containing ring. This imparts favorable physicochemical properties, including improved solubility and metabolic stability, while providing a three-dimensional vector for substituents to interact with biological targets.[5] The N1 nitrogen atom is sufficiently nucleophilic to participate in a variety of chemical transformations, making this scaffold ideal for the construction of diverse chemical libraries aimed at discovering novel bioactive compounds.[1]

The Functional Role of the 6-Bromo Substituent

The bromine atom at the 6-position is not merely a structural component; it is a key functional handle that significantly enhances the molecule's utility. Its presence is crucial for several reasons:

-

Synthetic Versatility: The C-Br bond is a versatile precursor for numerous cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), allowing for the introduction of a wide array of functional groups.

-

Modulation of Electronic Properties: As an electron-withdrawing group, the bromine atom influences the electronic distribution of the aromatic ring, which can affect binding affinities.

-

Pharmacokinetic Tuning: Halogen bonding has emerged as a significant non-covalent interaction in ligand-receptor binding, and the bromine atom can play a crucial role in enhancing binding affinity and specificity to molecular targets like enzymes or receptors.[6]

Core Synthetic Challenges

The synthesis of this compound presents two primary challenges that dictate the overall strategy:

-

Regioselectivity: The introduction of the bromine atom must be selectively directed to the C-6 position of the 1,5-naphthyridine ring system.

-

Chemoselectivity: The reduction of the aromatic 1,5-naphthyridine must selectively hydrogenate one of the two pyridine rings without affecting the C-Br bond (i.e., avoiding hydrodebromination).

Retrosynthetic Analysis and Strategic Pathways

Two logical retrosynthetic pathways can be envisioned for the synthesis of the target compound. The choice between these pathways depends on the availability of starting materials, reaction robustness, and the desired scale of the synthesis.

Caption: Retrosynthetic analysis of this compound.

-

Approach A (Reduction Last): This strategy involves the initial synthesis and subsequent bromination of the fully aromatic 1,5-naphthyridine core, followed by the selective reduction of the appropriate pyridine ring.

-

Approach B (Bromination Last): This approach prioritizes the formation of the 1,2,3,4-tetrahydro-1,5-naphthyridine scaffold, followed by the regioselective bromination of this more electron-rich, partially saturated system.

Synthetic Pathway I: Aromatic Bromination Followed by Selective Reduction

This is often the more common and well-documented approach due to the predictable nature of electrophilic aromatic substitution on the 1,5-naphthyridine core and the reliability of catalytic hydrogenation.

Workflow for Pathway I

Caption: Experimental workflow for the "Reduction Last" synthetic approach.

Synthesis of the 1,5-Naphthyridine Core

The construction of the 1,5-naphthyridine skeleton is typically achieved through established cyclization reactions. The Gould-Jacobs reaction is a robust method, starting from 3-aminopyridine and a diethyl malonate derivative.[4][7]

Regioselective Bromination at the C-6 Position

Bromination of a precursor such as a 1,5-naphthyridin-4(1H)-one derivative can be achieved with high regioselectivity.[6]

Protocol 3.2.1: Bromination using Phosphorus Oxybromide (POBr₃)

-

Rationale: Phosphorus oxybromide serves as both a brominating agent and a dehydrating agent, converting the keto-group of the naphthyridinone into a bromo-substituent while also potentially brominating other activated positions on the ring. The reaction is driven to completion by high temperatures.

-

Methodology:

-

To a sealed, heavy-walled reaction vessel, add 1,5-naphthyridin-4(1H)-one (1.0 eq).

-

Carefully add phosphorus oxybromide (POBr₃) (3.0 - 5.0 eq).

-

Seal the vessel and heat the mixture to 130-140 °C for 4-6 hours with vigorous stirring.

-

Cool the reaction mixture to room temperature, then very cautiously quench by pouring it onto crushed ice.

-

Neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is ~7-8.

-

Extract the aqueous layer with dichloromethane (DCM) or ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (silica gel) to yield the desired brominated 1,5-naphthyridine intermediate.

-

Selective Reduction of the Pyridine Ring

The final step is the selective hydrogenation of the pyridine ring that does not bear the bromine substituent. Catalytic hydrogenation is the method of choice as it can be performed under conditions mild enough to prevent cleavage of the C-Br bond.[6]

Protocol 3.3.1: Catalytic Hydrogenation

-

Rationale: A heterogeneous catalyst like palladium on carbon (Pd/C) is highly effective for the reduction of pyridine rings. The reaction is performed under a positive pressure of hydrogen gas. Acetic acid is often used as the solvent as it protonates the ring nitrogen, activating it towards reduction.

-

Methodology:

-

In a hydrogenation vessel (e.g., a Parr shaker apparatus), dissolve the 6-bromo-1,5-naphthyridine intermediate (1.0 eq) in glacial acetic acid.

-

Add 10% Palladium on Carbon (Pd/C) catalyst (5-10 mol%).

-

Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas (H₂) to 50-60 psi.

-

Heat the mixture to 50-60 °C and agitate vigorously for 12-24 hours, monitoring the reaction by TLC or LC-MS.

-

Upon completion, cool the vessel, carefully vent the hydrogen, and purge with nitrogen.

-

Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.

-

Concentrate the filtrate under reduced pressure.

-

Basify the residue with aqueous sodium hydroxide (1M) and extract with DCM.

-

Dry the combined organic layers over Na₂SO₄, filter, and concentrate to yield this compound. Further purification by chromatography may be necessary.

-

Synthetic Pathway II: Aza-Diels-Alder Approach

An alternative strategy involves forming the tetrahydro-1,5-naphthyridine core directly via a cycloaddition reaction, followed by bromination. The Aza-Diels-Alder (Povarov) reaction is a powerful tool for this purpose.[7][8]

Protocol 4.1.1: Lewis Acid-Catalyzed Aza-Diels-Alder Reaction

-

Rationale: This reaction involves the [4+2] cycloaddition between an imine (formed in situ from 3-aminopyridine and an aldehyde) and an alkene. A Lewis acid catalyst, such as Boron trifluoride etherate (BF₃·Et₂O), activates the imine towards the cycloaddition.[8]

-

Methodology:

-

To a solution of 3-aminopyridine (1.2 eq) and a suitable aldehyde (1.0 eq) in an anhydrous solvent like dichloromethane (DCM) at 0 °C, add BF₃·Et₂O (1.5 eq) dropwise.

-

Stir the mixture for 30 minutes to allow for imine formation.

-

Add a dienophile, such as styrene or another electron-rich alkene (1.5 eq).

-

Allow the reaction to warm to room temperature and stir for 24-48 hours.

-

Quench the reaction with a saturated aqueous solution of NaHCO₃.

-

Separate the layers and extract the aqueous phase with DCM.

-

Combine the organic layers, dry over Na₂SO₄, and concentrate.

-

Purify by column chromatography to yield the 1,2,3,4-tetrahydro-1,5-naphthyridine scaffold.

-

The subsequent bromination would be performed on this product, likely using N-Bromosuccinimide (NBS) under carefully controlled conditions to achieve C-6 selectivity.

-

Characterization and Data Analysis

Proper characterization is essential to confirm the identity and purity of the final product.

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 1219022-46-4 | [6] |

| Molecular Formula | C₈H₉BrN₂ | [6] |

| Molecular Weight | 213.07 g/mol | [6] |

| Appearance | Off-white to light brown solid | (Typical) |

| SMILES | C1CC2=C(C=CC(=N2)Br)NC1 | [6] |

| InChI Key | IDYOBWKVTSMJBF-UHFFFAOYSA-N | [6] |

Expected Spectroscopic Data

| Technique | Expected Data |

| ¹H NMR | Signals corresponding to the aromatic protons on the brominated pyridine ring (typically in the δ 7.0-8.0 ppm range) and aliphatic protons of the tetrahydro- ring (typically in the δ 1.5-4.0 ppm range), including a broad singlet for the N-H proton. |

| ¹³C NMR | Resonances for 3 aromatic carbons, 1 aromatic carbon attached to bromine (lower field), and 4 aliphatic carbons. |

| Mass Spec (ESI+) | [M+H]⁺ peak at m/z ≈ 213.0 and 215.0 in an approximate 1:1 ratio, characteristic of a monobrominated compound. |

Conclusion and Future Outlook

The synthesis of this compound is a strategically important process for the advancement of medicinal chemistry programs. The "Reduction Last" pathway, involving the bromination of an aromatic precursor followed by selective catalytic hydrogenation, represents a robust and reliable method for obtaining this valuable building block. The resulting compound is primed for diversification through modern cross-coupling chemistry, enabling the rapid generation of compound libraries for high-throughput screening. Future work will likely focus on developing asymmetric reductions to access enantiomerically pure versions of this scaffold, further enhancing its utility in the development of stereospecific therapeutic agents.

References

- 1. 1,2,3,4-Tetrahydro-1,5-naphthyridines and related heterocyclic scaffolds: Exploration of suitable chemistry for library development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound [myskinrecipes.com]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. Modular, automated synthesis of spirocyclic tetrahydronaphthyridines from primary alkylamines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | 1219022-46-4 | Benchchem [benchchem.com]

- 7. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

Physicochemical properties of 6-Bromo-1,2,3,4-tetrahydro-1,5-naphthyridine

An In-depth Technical Guide to the Physicochemical Properties of 6-Bromo-1,2,3,4-tetrahydro-1,5-naphthyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of the physicochemical properties of this compound, a heterocyclic compound of significant interest in medicinal chemistry. The tetrahydronaphthyridine scaffold is a valuable structural motif in drug discovery, and this specific bromo-derivative serves as a key intermediate in the synthesis of various biologically active molecules, including kinase inhibitors and central nervous system agents.[1] This document details the compound's molecular structure, predicted physical properties, and solubility characteristics. Furthermore, it presents standardized, field-proven experimental protocols for the empirical determination of its core physicochemical parameters, explaining the causality behind methodological choices. The interplay between these properties and their implications for drug development, particularly within the ADME (Absorption, Distribution, Metabolism, and Excretion) framework, is also discussed.

Introduction: The Strategic Importance of the Tetrahydronaphthyridine Scaffold

Bicyclic nitrogen-containing heterocycles are foundational scaffolds in modern pharmacology. Among these, the tetrahydronaphthyridine (THN) framework, which fuses a saturated piperidine ring with a pyridine ring, offers a compelling combination of structural rigidity, high Fsp³-content, and polar functionality.[2] These features are highly prized in medicinal chemistry for their potential to improve aqueous solubility and create well-defined vectors for interaction with biological targets.[2]

This compound (CAS No. 1219022-46-4) is a specific derivative within this class. Its structure is characterized by a partially hydrogenated 1,5-naphthyridine core, which distinguishes it from its fully aromatic parent compound.[3] The strategic placement of a bromine atom on the pyridine ring is of particular significance; it not only influences the molecule's electronic properties and binding potential but also serves as a versatile synthetic handle for further chemical modifications through reactions like nucleophilic substitution.[3] Understanding the fundamental physicochemical properties of this intermediate is therefore critical for its effective application in the design and synthesis of novel therapeutic agents.

Molecular and Physicochemical Profile

The physicochemical properties of a compound govern its behavior in both chemical and biological systems. While some experimental data for this specific molecule is limited in publicly accessible literature, a robust profile can be constructed from chemical database predictions and analysis of analogous structures.

Chemical Structure and Identifiers

The foundational identity of the molecule is defined by its structure and internationally recognized identifiers.

Caption: Chemical structure of this compound.

Core Physicochemical Data

The following table summarizes the key identifiers and predicted physicochemical properties for the compound. It is crucial to note that many of these values are computationally predicted and should be confirmed experimentally for mission-critical applications.

| Property | Value | Source |

| CAS Number | 1219022-46-4 | [3][4] |

| Molecular Formula | C₈H₉BrN₂ | [3] |

| Molecular Weight | 213.07 g/mol | [3] |

| IUPAC Name | This compound | [5] |

| SMILES | C1CC2=C(C=CC(=N2)Br)NC1 | [3] |

| InChIKey | IDYOBWKVTSMJBF-UHFFFAOYSA-N | [3] |

| Predicted Boiling Point | 321.2 ± 42.0 °C | [6] |

| Predicted Density | 1.503 ± 0.06 g/cm³ | [6] |

| Predicted pKa | 2.80 ± 0.20 | [6] |

Solubility and Spectroscopic Insights

-

Spectroscopic Profile (NMR): The partially saturated (tetrahydro) structure leads to distinct NMR spectral features compared to fully aromatic naphthyridines. The conformational flexibility of the saturated ring results in broader peaks in the proton NMR spectrum.[3] This is in contrast to aromatic analogues which would show sharper, more defined coupling systems.

Implications for Drug Development

The physicochemical properties of a molecule are critical determinants of its pharmacokinetic profile.

References

- 1. This compound [myskinrecipes.com]

- 2. Modular, automated synthesis of spirocyclic tetrahydronaphthyridines from primary alkylamines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | 1219022-46-4 | Benchchem [benchchem.com]

- 4. Page loading... [wap.guidechem.com]

- 5. This compound 97% | CAS: 1219022-46-4 | AChemBlock [achemblock.com]

- 6. 1,5-Naphthyridine, 6-bromo-1,2,3,4-tetrahydro- CAS#: 1219022-46-4 [m.chemicalbook.com]

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 6-Bromo-1,2,3,4-tetrahydro-1,5-naphthyridine

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of 6-Bromo-1,2,3,4-tetrahydro-1,5-naphthyridine. Designed for researchers, scientists, and professionals in drug development, this document delves into the structural elucidation of this important heterocyclic compound through the lens of modern NMR techniques. As a key intermediate in the synthesis of various pharmaceutical agents, including kinase inhibitors and central nervous system modulators, a thorough understanding of its spectral characteristics is paramount for identity confirmation, purity assessment, and quality control.[1]

Introduction: The Structural Significance of this compound

This compound, with the CAS Number 1219022-46-4, is a bicyclic heteroaromatic compound featuring a partially saturated pyridine ring fused to a brominated pyridine ring.[2] Its molecular formula is C₈H₉BrN₂ and it has a molecular weight of 213.07 g/mol .[2] The unique arrangement of its nitrogen atoms and the presence of a bromine substituent make it a versatile scaffold in medicinal chemistry. The bromine atom, in particular, serves as a convenient handle for further functionalization through various cross-coupling reactions, enabling the synthesis of diverse compound libraries for drug discovery.

NMR spectroscopy is an indispensable tool for the structural verification of such molecules. The distinct electronic environments of the hydrogen and carbon atoms within the molecule give rise to a unique set of signals in the ¹H and ¹³C NMR spectra, respectively. Analysis of these signals, including their chemical shifts, coupling patterns (for ¹H NMR), and integration, allows for the unambiguous assignment of the molecular structure.

This guide will first outline the standard experimental procedures for acquiring high-quality ¹H and ¹³C NMR spectra of the title compound. Subsequently, a detailed analysis and interpretation of the expected spectral features will be presented, supported by established principles of NMR spectroscopy and data from related structures.

Experimental Protocol for NMR Analysis

The following section details a robust, self-validating protocol for the acquisition of ¹H and ¹³C NMR spectra for this compound.

Sample Preparation

-

Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable solvent due to the compound's expected solubility in common organic solvents. Dimethyl sulfoxide-d₆ (DMSO-d₆) can be used as an alternative if solubility in CDCl₃ is limited.

-

Concentration: Prepare a solution by dissolving approximately 5-10 mg of the compound in 0.6-0.7 mL of the deuterated solvent in a standard 5 mm NMR tube.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm). Modern spectrometers often use the residual solvent peak as a secondary reference.

NMR Spectrometer and Parameters

High-resolution NMR spectra should be acquired on a spectrometer with a proton frequency of at least 400 MHz.

¹H NMR Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Spectral Width: Approximately 12-16 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16 scans, depending on the sample concentration.

-

Temperature: 298 K (25 °C).

¹³C NMR Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled experiment (e.g., 'zgpg30' on Bruker instruments).

-

Spectral Width: Approximately 200-220 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096 scans, as ¹³C has a low natural abundance.

-

Temperature: 298 K (25 °C).

Structural Elucidation and Spectral Interpretation

The following sections provide a detailed analysis of the expected ¹H and ¹³C NMR spectra of this compound. The atom numbering scheme used for the assignments is presented in the diagram below.

Caption: Molecular Structure of this compound with Atom Numbering.

¹H NMR Spectrum Analysis

The ¹H NMR spectrum is anticipated to display signals corresponding to the protons of the tetrahydro ring and the aromatic proton. The presence of the electron-withdrawing bromine atom and the nitrogen atoms will significantly influence the chemical shifts.

Predicted ¹H NMR Data:

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Rationale |

| H-8 | ~7.5 - 7.8 | d | 1H | J(H8, H7) = ~8-9 | Aromatic proton ortho to a nitrogen atom and meta to another nitrogen, expected to be downfield. Coupled to H-7. |

| H-7 | ~6.8 - 7.1 | d | 1H | J(H7, H8) = ~8-9 | Aromatic proton ortho to the bromine atom, deshielded but less so than H-8. Coupled to H-8. |

| N1-H | ~4.5 - 5.5 | br s | 1H | - | Proton on a secondary amine, chemical shift can be variable and the peak is often broad. |

| C2-H₂ | ~3.3 - 3.6 | t | 2H | J(H2, H3) = ~6-7 | Methylene protons adjacent to the secondary amine (N1), deshielded. |

| C4-H₂ | ~2.8 - 3.1 | t | 2H | J(H4, H3) = ~6-7 | Methylene protons adjacent to the aromatic ring, deshielded. |

| C3-H₂ | ~1.8 - 2.1 | p | 2H | J(H3, H2) = ~6-7, J(H3, H4) = ~6-7 | Methylene protons in the middle of the saturated ring, expected to be the most upfield. |

Expected Coupling Pattern Workflow:

Caption: Predicted ¹H-¹H Coupling Network.

¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C NMR spectrum is expected to show eight distinct signals, corresponding to the eight carbon atoms in the molecule. The chemical shifts will be influenced by the electronegativity of the attached atoms (N, Br) and the hybridization state (sp² vs. sp³).

Predicted ¹³C NMR Data:

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| C-8a | ~155 - 160 | Aromatic carbon between two nitrogen atoms, highly deshielded. |

| C-6 | ~145 - 150 | Aromatic carbon attached to bromine, deshielded by the halogen. |

| C-4a | ~140 - 145 | Quaternary aromatic carbon at the ring junction. |

| C-8 | ~130 - 135 | Aromatic CH carbon. |

| C-7 | ~115 - 120 | Aromatic CH carbon. |

| C-2 | ~45 - 50 | Aliphatic carbon adjacent to N1. |

| C-4 | ~25 - 30 | Aliphatic carbon adjacent to the aromatic ring. |

| C-3 | ~20 - 25 | Aliphatic carbon in the middle of the saturated ring. |

Conclusion

This technical guide provides a comprehensive framework for the acquisition and interpretation of the ¹H and ¹³C NMR spectra of this compound. The predicted spectral data, based on established principles and comparison with analogous structures, serves as a reliable reference for the structural verification and quality assessment of this important pharmaceutical intermediate. The detailed experimental protocol ensures the acquisition of high-quality, reproducible NMR data, which is crucial for regulatory compliance and in-depth scientific research. While a certificate of analysis confirms that the ¹H NMR spectrum is consistent with the structure, the predicted values herein offer a detailed basis for spectral assignment.[3] The characteristic signals of the tetrahydro ring protons and the bromine-substituted aromatic carbons are key identifiers for this compound.[4]

References

A Senior Application Scientist's Guide to the Mass Spectrometry Analysis of 6-Bromo-1,2,3,4-tetrahydro-1,5-naphthyridine

Abstract

This technical guide provides a comprehensive framework for the mass spectrometric analysis of 6-Bromo-1,2,3,4-tetrahydro-1,5-naphthyridine, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development.[1] As a Senior Application Scientist, this document moves beyond mere procedural outlines to explain the underlying scientific rationale for key experimental decisions. We will cover ionization source selection, the critical role of high-resolution mass spectrometry (HRMS) for elemental composition confirmation, and a detailed exploration of predictable fragmentation pathways via tandem mass spectrometry (MS/MS). The protocols herein are designed to be self-validating, leveraging the unique isotopic signature of bromine to ensure confident structural elucidation. This guide is intended for researchers, analytical chemists, and drug development professionals seeking to establish a robust and reliable analytical method for this compound and its analogues.

Introduction: The Analytical Imperative

This compound (C₈H₉BrN₂) is a key building block in synthetic chemistry, with its derivatives showing promise in antimicrobial and anticancer research.[1] The bromine atom not only serves as a crucial handle for further chemical modifications, such as substitution reactions, but also provides a distinct isotopic signature that is invaluable for mass spectrometric characterization.[1] Accurate and unambiguous structural confirmation is a prerequisite for advancing any candidate compound through the development pipeline. Mass spectrometry offers unparalleled sensitivity and specificity for this purpose, providing definitive data on molecular weight, elemental composition, and structural integrity.

Foundational Physicochemical & Isotopic Properties

A successful mass spectrometry experiment begins with a fundamental understanding of the analyte. The key properties of this compound are summarized below. The most critical feature is the presence of bromine, which exists naturally as two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (~50.7% and ~49.3%, respectively).[2] This results in a characteristic "doublet" peak for the molecular ion and any bromine-containing fragments, separated by two mass units (M and M+2), which serves as an immediate and powerful diagnostic tool.[3][4]

| Property | Value | Source / Rationale |

| Molecular Formula | C₈H₉BrN₂ | Confirmed from chemical databases.[1][5] |

| Nominal Molecular Weight | 213 g/mol | Based on the most common isotopes (¹²C, ¹H, ⁷⁹Br, ¹⁴N). |

| Monoisotopic Mass | 211.9949 Da | Calculated using the most abundant isotope of each element (¹²C, ¹H, ⁷⁹Br, ¹⁴N).[5] |

| [M+H]⁺ (⁷⁹Br) | 213.0022 Da | Calculated theoretical exact mass for C₈H₁₀BrN₂⁺.[5] |

| [M+H]⁺ (⁸¹Br) | 215.0001 Da | Calculated theoretical exact mass for C₈H₁₀⁸¹BrN₂⁺. |

| Expected Isotope Ratio | ~1:1 | The natural abundance of ⁷⁹Br and ⁸¹Br dictates a near 1:1 ratio for M and M+2 peaks.[2] |

The Analytical Workflow: From Sample to Structure

A robust analytical strategy ensures that data is both high-quality and unambiguous. The workflow presented here follows a logical progression from sample preparation and ionization to high-resolution analysis and structural confirmation via fragmentation.

Experimental Protocols: A Step-by-Step Guide

Sample Preparation & Ionization

The presence of two basic nitrogen atoms in the tetrahydronaphthyridine core makes this molecule an ideal candidate for positive-mode electrospray ionization (+ESI).[6] Protonation under acidic conditions is highly efficient, leading to a strong signal for the protonated molecule, [M+H]⁺.

Protocol 1: Sample Preparation and Direct Infusion

-

Stock Solution: Prepare a 1.0 mg/mL stock solution of the analyte in methanol or acetonitrile (ACN).

-

Working Solution: Dilute the stock solution to a final concentration of 1.0 µg/mL in a solvent mixture of 50:50 acetonitrile:water containing 0.1% formic acid. The formic acid ensures a low pH environment to promote protonation.

-

Instrumentation Setup:

-

Ionization Source: Electrospray Ionization (ESI)

-

Polarity: Positive

-

Capillary Voltage: 3.5 - 4.5 kV

-

Drying Gas (N₂): Flow rate of 8-12 L/min at a temperature of 300-350 °C. (Note: These are typical starting points and must be optimized for the specific instrument).

-

-

Infusion: Infuse the working solution into the mass spectrometer at a flow rate of 5-10 µL/min.

High-Resolution Mass Spectrometry (HRMS)

The primary goal of the initial MS scan is to confirm the elemental composition of the analyte. Using a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap, allows for accurate mass measurement with an error of less than 5 parts per million (ppm).[7][8] This level of accuracy is essential to distinguish the target compound's elemental formula from other potential isobaric (same nominal mass) combinations.[9]

Protocol 2: HRMS Full Scan Acquisition

-

Instrument Calibration: Calibrate the mass spectrometer according to the manufacturer's guidelines using a known calibration standard to ensure high mass accuracy.

-

Acquisition Mode: Acquire data in full scan mode over a mass range of m/z 100-500.

-

Data Analysis:

-

Identify the doublet peak corresponding to the [M+H]⁺ ion.

-

Measure the exact m/z of the monoisotopic peak ([M(⁷⁹Br)+H]⁺ at ~213.0022 Da).

-

Calculate the mass error (in ppm) against the theoretical value. A result <5 ppm strongly supports the C₈H₉BrN₂ formula.

-

Confirm the presence of the M+2 peak ([M(⁸¹Br)+H]⁺ at ~215.0001 Da) with a near 1:1 intensity ratio.

-

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation

Tandem MS (also known as MS/MS or MS²) is a powerful technique used to determine the structure of a compound.[10] The protonated molecular ions ([M+H]⁺ at m/z 213.0 and 215.0) are selectively isolated, energized (typically via collision-induced dissociation, CID), and fragmented. The resulting product ions provide a "fingerprint" of the molecule's structure.

Protocol 3: Product Ion Scan (MS/MS)

-

Precursor Selection: In the MS/MS acquisition method, set the quadrupole to isolate the precursor ions at m/z 213.0 and 215.0.

-

Collision Energy: Apply collision energy (e.g., 10-40 eV with argon as the collision gas). It is advisable to perform a ramped collision energy experiment to capture both low-energy (stable) and high-energy (smaller) fragments.

-

Product Ion Scan: Scan for product ions in the second mass analyzer over a range of m/z 50-220.

-

Interpretation: Analyze the resulting spectrum to identify key fragment ions and propose fragmentation pathways consistent with the known structure.

Proposed Fragmentation Pathway

Based on established fragmentation principles for halogenated and heterocyclic compounds, we can predict a logical fragmentation cascade for the [M+H]⁺ ion of this compound.[11][12][13] The primary fragmentation events are expected to be the loss of the bromine atom and cleavages within the saturated tetrahydro ring.

Interpretation of Key Fragmentation Steps:

-

Loss of a Bromine Radical (Br•): The most predictable fragmentation for a bromo-compound is the homolytic cleavage of the C-Br bond, resulting in the loss of a bromine radical (mass ~79 or 81 Da).[3][13] This would produce a stable, even-electron fragment ion at m/z 134 . This fragment will appear as a single peak, not a doublet, as it no longer contains bromine.

-

Loss of Hydrogen Bromide (HBr): A common alternative pathway is the elimination of a neutral HBr molecule (mass ~80 or 82 Da). This produces an odd-electron radical cation at m/z 133 .

-

Retro-Diels-Alder (RDA)-type Cleavage: The fragment at m/z 134 can undergo further fragmentation. A likely route is a cleavage of the saturated ring, losing a neutral ethene molecule (C₂H₄, mass 28 Da). This would result in a fragment ion at m/z 106 .

-

Loss of HCN: The aromatic pyridine ring is quite stable, but fragments derived from it can lose hydrogen cyanide (HCN, mass 27 Da), a characteristic loss for nitrogen-containing heterocycles.[14] For instance, the fragment at m/z 133 could lose HCN to yield an ion at m/z 106.

Conclusion

The mass spectrometric analysis of this compound is a clear and robust process when a systematic approach is employed. By leveraging positive-mode ESI, the distinct isotopic signature of bromine provides an immediate point of validation. High-resolution mass measurement delivers unambiguous confirmation of the elemental formula, while tandem MS/MS experiments reveal characteristic fragmentation patterns—notably the loss of Br• and HBr—that confirm the compound's core structure. The methodologies detailed in this guide provide a solid foundation for the confident identification and characterization of this important pharmaceutical scaffold.

References

- 1. This compound | 1219022-46-4 | Benchchem [benchchem.com]

- 2. mass spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. m.youtube.com [m.youtube.com]

- 4. savemyexams.com [savemyexams.com]

- 5. PubChemLite - this compound (C8H9BrN2) [pubchemlite.lcsb.uni.lu]

- 6. 1,2,3,4-Tetrahydro-1,5-naphthyridines and related heterocyclic scaffolds: Exploration of suitable chemistry for library development - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Accurate mass measurement for the determination of elemental formula--a tutorial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. chromatographyonline.com [chromatographyonline.com]

- 9. as.uky.edu [as.uky.edu]

- 10. Tandem mass spectrometry - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 14. asianpubs.org [asianpubs.org]

An In-depth Technical Guide to 6-Bromo-1,2,3,4-tetrahydro-1,5-naphthyridine: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Bromo-1,2,3,4-tetrahydro-1,5-naphthyridine is a heterocyclic building block of significant interest in medicinal chemistry. Its unique bicyclic structure, combining a saturated piperidine ring with a brominated pyridine ring, offers a versatile scaffold for the synthesis of novel pharmaceutical agents.[1][2] This guide provides a comprehensive overview of the available technical information on this compound, focusing on its synthesis, characterization, and potential applications, particularly in the development of kinase inhibitors and central nervous system agents.[1] While a definitive single-crystal X-ray structure has not been reported in the surveyed literature, this document will infer probable structural characteristics and discuss spectroscopic data to provide a well-rounded profile for researchers.

Introduction: The Significance of the Tetrahydro-1,5-naphthyridine Scaffold

The 1,5-naphthyridine core is a prominent feature in numerous biologically active molecules. The partial saturation of one of the pyridine rings to form a 1,2,3,4-tetrahydro-1,5-naphthyridine moiety introduces a three-dimensional character to the otherwise planar aromatic system. This structural modification is crucial in drug design as it can lead to enhanced binding affinity and selectivity for biological targets. The presence of a bromine atom at the 6-position further enhances the synthetic utility of this scaffold, providing a reactive handle for a variety of cross-coupling reactions to introduce further molecular diversity.[2] Derivatives of this and similar scaffolds have shown promise in targeting a range of diseases, including cancer and microbial infections.[2]

Physicochemical Properties

A summary of the fundamental physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 1219022-46-4 | [2] |

| Molecular Formula | C₈H₉BrN₂ | [2] |

| Molecular Weight | 213.07 g/mol | [2] |

| Appearance | Not definitively established (likely a solid) | |

| Storage | 2-8°C, protected from light, stored under inert gas | [3] |

Synthesis and Reactivity

While specific, detailed synthetic procedures for this compound are not extensively published in peer-reviewed journals, general strategies for the synthesis of 1,2,3,4-tetrahydro-1,5-naphthyridines and related brominated heterocycles are well-documented.

Synthetic Strategies

The construction of the 1,2,3,4-tetrahydro-1,5-naphthyridine ring system can be achieved through several synthetic routes, including:

-

Aza-Diels-Alder Reactions: A powerful method for the stereoselective synthesis of tetrahydro-1,5-naphthyridine derivatives involves the Lewis acid-catalyzed aza-Diels-Alder (Povarov) reaction between an imine and an olefin.[4][5]

-

Reduction of 1,5-Naphthyridines: The tetrahydro derivative can be obtained by the partial reduction of the parent 1,5-naphthyridine aromatic system.[5]

-

Intramolecular Cyclization Reactions: Strategies involving the intramolecular cyclization of appropriately functionalized pyridine derivatives are also employed.

The bromination of the 1,5-naphthyridine core can be achieved using standard brominating agents. For instance, bromination of 1,5-naphthyridine with bromine in acetic acid is a known method to introduce a bromine atom.[4]

A plausible synthetic workflow for this compound is depicted in the following diagram:

Caption: A generalized synthetic pathway to this compound.

Chemical Reactivity

The reactivity of this compound is characterized by the functionalities present in its structure:

-

The Bromine Atom: This is a key site for synthetic elaboration, readily participating in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) to form new carbon-carbon and carbon-nitrogen bonds.[2]

-

The Secondary Amine (N-1): The nitrogen atom in the tetrahydro-pyridyl ring is nucleophilic and can undergo reactions such as acylation, alkylation, and arylation.[6]

-

The Pyridine Nitrogen (N-5): This nitrogen is basic and can be protonated or coordinated to metal centers.

Structural and Spectroscopic Characterization

In the absence of a published crystal structure for this compound, we can infer its structural features and predict its spectroscopic signatures based on known data for related compounds.

Inferred Molecular Structure and Solid-State Packing

The molecule consists of a fused bicyclic system where a dihydropyridine ring is fused to a brominated pyridine ring. The tetrahydro-pyridyl ring is expected to adopt a non-planar conformation, likely a half-chair or envelope conformation, to minimize steric strain.

Intermolecular interactions in the solid state are likely to be governed by a combination of hydrogen bonding and other non-covalent interactions. The secondary amine (N-H) group is a potential hydrogen bond donor, while the pyridine nitrogen (N-5) can act as a hydrogen bond acceptor. In the crystal structures of related bromo-substituted naphthyridine derivatives, C-H···Br, C-H···N, and π-π stacking interactions have been observed to play a significant role in the crystal packing.[7][8] It is plausible that similar interactions would be present in the crystal lattice of this compound.

Caption: Potential intermolecular interactions in the solid state.

Spectroscopic Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons on the bromopyridine ring and the aliphatic protons of the tetrahydro-pyridyl ring. The chemical shifts and coupling patterns would be informative for confirming the structure. For comparison, the ¹H NMR spectrum of the related compound 6-bromo-1,2,3,4-tetrahydroquinoline shows characteristic signals for the aromatic and aliphatic protons.[9][10]

-

¹³C NMR: The spectrum would display signals for the eight unique carbon atoms in the molecule, with the aromatic carbons appearing at lower field (higher ppm) than the aliphatic carbons.

-

-

Infrared (IR) Spectroscopy:

-

The IR spectrum should exhibit a characteristic N-H stretching vibration for the secondary amine in the range of 3300-3500 cm⁻¹.

-

C-H stretching vibrations for the aromatic and aliphatic protons would be observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively.

-

C=C and C=N stretching vibrations from the pyridine ring would appear in the 1400-1600 cm⁻¹ region.

-

The C-Br stretching vibration is expected at lower frequencies, typically in the 500-600 cm⁻¹ range. An FTIR spectrum of the related N-methyl derivative of this compound is available and can provide comparative insights.[11]

-

-

Mass Spectrometry (MS):

-

Electron ionization (EI) or electrospray ionization (ESI) mass spectrometry would show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺).

-

A characteristic isotopic pattern for a bromine-containing compound (approximately equal intensity for M⁺ and M+2 peaks) would be a key diagnostic feature.

-

Applications in Drug Discovery and Medicinal Chemistry

This compound serves as a valuable intermediate in the synthesis of more complex molecules with potential therapeutic applications.[1] Its derivatives are being investigated for a variety of pharmacological activities.[2]

Kinase Inhibitors

The tetrahydro-1,5-naphthyridine scaffold can be elaborated to design potent and selective kinase inhibitors. The bromine atom allows for the introduction of various substituents that can interact with specific residues in the kinase active site.

Central Nervous System (CNS) Agents

The structural features of this scaffold are also amenable to the development of agents targeting CNS receptors and enzymes. The ability to modulate the lipophilicity and hydrogen bonding potential through derivatization at the bromine and nitrogen positions is advantageous in designing molecules with appropriate blood-brain barrier permeability.

Conclusion

This compound is a synthetically versatile building block with significant potential in drug discovery. While a definitive crystal structure remains to be elucidated, a comprehensive understanding of its synthesis, reactivity, and spectroscopic properties can be established from the available literature and by comparison with related compounds. This guide provides a foundational understanding for researchers working with this important heterocyclic scaffold, highlighting its utility in the design and synthesis of novel therapeutic agents. Further studies, particularly single-crystal X-ray diffraction, would be invaluable in providing a more detailed understanding of its solid-state properties and intermolecular interactions.

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound | 1219022-46-4 | Benchchem [benchchem.com]

- 3. This compound [myskinrecipes.com]

- 4. mdpi.com [mdpi.com]

- 5. Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 1,2,3,4-Tetrahydro-1,5-naphthyridines and related heterocyclic scaffolds: Exploration of suitable chemistry for library development - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Crystal structure of 9-(dibromomethyl)-1,1-difluoro-3,7-dimethyl-1H-[1,3,5,2]oxadiazaborinino[3,4-a][1,8]naphthyridin-11-ium-1-uide - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. dev.spectrabase.com [dev.spectrabase.com]

A Technical Guide to the Reactivity of the N1 Nitrogen in Tetrahydronaphthyridines

Abstract

The tetrahydronaphthyridine (THN) framework is a privileged scaffold in modern medicinal chemistry, prized for its rigid, three-dimensional structure and the strategic placement of nitrogen atoms that offer multiple vectors for chemical modification.[1] This guide focuses specifically on the reactivity of the N1 nitrogen—a secondary, aliphatic amine embedded within the saturated piperidine ring of the fused heterocyclic system. We will explore the fundamental electronic and steric factors that govern its reactivity, contrasting it with the less reactive pyridine nitrogen in the aromatic ring. This document provides an in-depth analysis of key transformations at the N1 position, including N-alkylation, N-acylation, and N-arylation, complete with field-proven experimental protocols and mechanistic insights. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique chemical properties of the THN core for the synthesis of novel molecular entities.

Introduction: The Strategic Importance of the Tetrahydronaphthyridine Scaffold

Bicyclic nitrogen heterocycles are cornerstones of drug discovery, offering a balance of structural rigidity, aqueous solubility, and opportunities for functionalization.[2] The tetrahydronaphthyridine (THN) isomers, which fuse a piperidine ring with a pyridine ring, have emerged as valuable bioisosteres for scaffolds like tetrahydroquinolines and tetrahydroisoquinolines.[3] Their incorporation into drug candidates can lead to improved pharmacokinetic profiles, such as enhanced solubility and reduced inhibition of metabolic enzymes like CYP2D6.[1][4]

The reactivity of the THN core is dominated by its two distinct nitrogen atoms:

-

The Pyridine Nitrogen (e.g., N5, N6, N7, or N8): An sp²-hybridized nitrogen atom within an aromatic ring. Its lone pair of electrons resides in an sp² orbital, contributing to its weaker basicity and nucleophilicity.

-

The N1 Nitrogen: An sp³-hybridized, secondary aliphatic amine within the saturated piperidine portion of the scaffold.

This guide will demonstrate that the N1 position is the primary center of nucleophilic reactivity, providing a reliable handle for introducing molecular diversity.

Fundamental Principles of N1 Reactivity: An Electronic and Steric Analysis

The preferential reactivity of the N1 nitrogen is a direct consequence of its electronic structure. Understanding the difference in basicity and nucleophilicity between the two nitrogen atoms is crucial for predicting and controlling reaction outcomes.

Basicity and Hybridization: Why N1 Reacts First

The basicity of a nitrogen atom is intrinsically linked to the availability of its lone pair of electrons to accept a proton. This availability is heavily influenced by the hybridization of the nitrogen's atomic orbitals.

-

N1 (sp³-hybridized): The lone pair on the N1 nitrogen occupies an sp³ orbital, which has 75% p-character. This orbital is less tightly held by the nucleus compared to orbitals with higher s-character, making the lone pair more available for bonding. The conjugate acid of a typical secondary aliphatic amine (like piperidine) has a pKa of approximately 11.[5]

-

Pyridine Nitrogen (sp²-hybridized): The lone pair on the pyridine nitrogen resides in an sp² orbital, which has 33% s-character. The greater s-character means these electrons are held more closely and strongly by the nucleus, rendering them less available.[6] Consequently, pyridine is significantly less basic, with the pKa of its conjugate acid being around 5.2.[5]

This nearly million-fold difference in basicity dictates that under most reaction conditions, especially those involving electrophiles or acids, the N1 nitrogen will be the primary site of interaction.

Nucleophilicity and Regioselectivity

While closely related, nucleophilicity is a kinetic phenomenon that describes the rate at which a species attacks an electrophilic carbon. The higher electron density and greater lone pair availability of the sp³-hybridized N1 nitrogen make it a far superior nucleophile compared to the sp²-hybridized pyridine nitrogen.[7]

This inherent difference in nucleophilicity ensures excellent regioselectivity in a wide range of functionalization reactions. Electrophiles will almost exclusively target the N1 position, simplifying synthetic planning and obviating the need for protecting groups on the pyridine nitrogen in most cases. However, the nucleophilicity of N1 can be attenuated by electron-withdrawing substituents on the fused pyridine ring, which can decrease reactivity in sluggish transformations.[7]

Key Synthetic Transformations at the N1 Position

The robust nucleophilicity of the N1 nitrogen enables a variety of reliable and high-yielding C-N bond-forming reactions. These transformations are fundamental to decorating the THN scaffold for structure-activity relationship (SAR) studies.

N-Alkylation

N-alkylation is a straightforward method for introducing alkyl substituents at the N1 position. The reaction typically proceeds via an SN2 mechanism with an alkyl halide or through the ring-opening of an epoxide.

Causality Behind Experimental Choices:

-

Base: A non-nucleophilic base such as sodium hydride (NaH) or a carbonate base (e.g., K₂CO₃, Cs₂CO₃) is used to deprotonate the N1-H, enhancing its nucleophilicity without competing with the amine in attacking the electrophile.

-

Solvent: A polar aprotic solvent like dimethylformamide (DMF) or acetonitrile (CH₃CN) is ideal as it can dissolve the reactants and stabilize charged intermediates without interfering with the nucleophile.

-

Electrophile: Primary alkyl halides are excellent substrates. Epoxides are also effective electrophiles, leading to the formation of β-amino alcohols, a valuable motif in drug design.

| Electrophile | Base | Solvent | Product | Yield (%) | Reference |

| Epichlorohydrin | Yb(OTf)₃ (cat.) | CH₂Cl₂ | 1-(3-chloro-2-hydroxypropyl)-THN | High | [7] |

| Iodoethane | N/A | DMSO | 1-Ethyl-THN derivative | N/A | [8] |

| Formaldehyde | NaBH₃CN | N/A | 1-Methyl-THN derivative | N/A | [8] |

-

Setup: To a solution of the 1,2,3,4-tetrahydro-1,5-naphthyridine starting material (1.0 eq) in dichloromethane (CH₂Cl₂), add a catalytic amount of Ytterbium(III) triflate (Yb(OTf)₃, 0.2 eq).

-

Addition: Add epichlorohydrin (3.0–5.0 eq) to the solution in a sealed pressure tube.

-

Reaction: Heat the reaction mixture to 60 °C for 3–5 hours, monitoring by TLC or LC-MS.

-

Workup: After cooling to room temperature, dilute the mixture with saturated aqueous NaHCO₃ and CH₂Cl₂.

-

Extraction: Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.

-

Purification: Filter the solution, concentrate the filtrate in vacuo, and purify the resulting residue by flash column chromatography on silica gel to yield the desired 1-(3-chloro-2-hydroxypropyl) derivative.

N-Arylation

The introduction of an aryl or heteroaryl group at the N1 position is a powerful strategy for modulating a compound's properties. The Buchwald-Hartwig amination is the premier method for this transformation, offering broad substrate scope and high functional group tolerance.

Causality Behind Experimental Choices:

-

Catalyst System: The reaction requires a palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂) and a phosphine ligand. Bulky, electron-rich phosphine ligands (e.g., BINAP, XPhos) are crucial. They facilitate the key steps of oxidative addition and reductive elimination in the catalytic cycle and prevent catalyst decomposition.

-

Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is required. Its role is to deprotonate the amine after it coordinates to the palladium center, forming the key palladium-amido complex that precedes reductive elimination.

-

Solvent: Anhydrous, non-protic solvents like toluene or dioxane are used to ensure the stability of the catalyst and reactive intermediates.

-

Setup: In an oven-dried flask under an inert atmosphere (e.g., Argon or Nitrogen), combine Pd₂(dba)₃ (palladium source) and BINAP (ligand).

-

Addition: Add the 1,2,3,4-tetrahydro-1,5-naphthyridine (1.0 eq), the aryl halide (e.g., bromobenzene, 1.1 eq), and sodium tert-butoxide (NaOtBu, 1.4 eq).

-

Solvent: Add anhydrous toluene via syringe.

-

Reaction: Heat the mixture to reflux (approx. 110 °C) until the starting material is consumed as monitored by TLC or LC-MS.

-

Workup: Cool the reaction to room temperature and quench with water.

-

Extraction: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purification: Purify the crude product by flash column chromatography to yield the N1-arylated tetrahydronaphthyridine.

N-Acylation

N-acylation converts the N1 amine into an amide using an acylating agent like an acid chloride or anhydride. This transformation is typically very efficient and can be used to install a variety of functional groups or to modulate the basicity of the N1 nitrogen.

Causality Behind Experimental Choices:

-

Reagent: Acyl chlorides and anhydrides are highly reactive electrophiles, often requiring no catalyst.

-

Base: A mild, non-nucleophilic amine base like triethylamine (Et₃N) or pyridine is often added as an acid scavenger to neutralize the HCl or carboxylic acid byproduct generated during the reaction, driving the equilibrium toward the product.

-

Solvent: An inert solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is typically used.

-

Setup: Dissolve the 1,2,3,4-tetrahydro-1,5-naphthyridine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM) in a flask under an inert atmosphere.

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Addition: Add the acyl chloride (e.g., acetyl chloride, 1.1 eq) dropwise to the stirred solution.

-

Reaction: Allow the reaction to warm to room temperature and stir until completion (typically 1-3 hours), monitoring by TLC.

-

Workup: Quench the reaction by adding water. Separate the organic layer.

-

Extraction: Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine. Dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

Purification: If necessary, purify the resulting amide by recrystallization or flash column chromatography.

Advanced Reactivity: The N1-Moiety as a Directing Group

Beyond its role as a nucleophile, the N1-piperidine ring can potentially act as a directing group in C-H activation reactions on the fused aromatic ring, such as Directed ortho-Metalation (DoM).

Principles of Directed ortho-Metalation (DoM)

DoM is a powerful technique for the regioselective functionalization of aromatic rings.[9] It involves the deprotonation of an aromatic C-H bond positioned ortho to a directing metalation group (DMG) by a strong organolithium base. The DMG, typically a heteroatom-containing functional group, coordinates to the lithium cation, delivering the base to the proximate C-H bond and kinetically favoring its deprotonation over others.[9]

In the context of an N1-substituted tetrahydronaphthyridine, the N1-alkyl or N1-aryl group could serve as the DMG. The nitrogen atom of the piperidine ring would coordinate the organolithium reagent (e.g., n-BuLi, sec-BuLi), directing deprotonation to the C8 position of the pyridine ring. The resulting aryllithium intermediate can then be trapped with a variety of electrophiles.

While this strategy is well-established for many heterocyclic systems, specific literature examples applying it to the tetrahydronaphthyridine core remain scarce. However, the underlying principles strongly suggest its feasibility.

Conclusion and Future Outlook

The N1 nitrogen of the tetrahydronaphthyridine scaffold is a highly reactive and synthetically versatile handle. Its sp³-hybridized nature confers strong basicity and nucleophilicity, enabling a host of selective functionalization reactions such as N-alkylation, N-arylation, and N-acylation with predictable regioselectivity. The well-established protocols for these transformations allow for the systematic exploration of chemical space around the THN core, making it an exceptionally valuable scaffold for drug discovery programs.

Future research will likely focus on expanding the repertoire of reactions at this position, including the exploration of catalytic C-H functionalization and asymmetric transformations. Furthermore, leveraging the N1-piperidine moiety as a directing group for functionalizing the pyridine ring, as proposed with DoM, represents a promising avenue for accessing novel substitution patterns that are otherwise difficult to obtain. As our understanding of catalysis and synthetic methodology continues to grow, the strategic importance of the N1 nitrogen in tetrahydronaphthyridines is set to expand even further.

References

- 1. Synthesis and Evaluation of Novel Tetrahydronaphthyridine CXCR4 Antagonists with Improved Drug-like Profiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The chemistry and pharmacology of tetrahydropyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Is sp2 hybridised nitrogen more basic than sp3 hybridised in guanidin - askIITians [askiitians.com]

- 7. 1,2,3,4-Tetrahydro-1,5-naphthyridines and related heterocyclic scaffolds: Exploration of suitable chemistry for library development - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. baranlab.org [baranlab.org]

Mechanism of action of 6-Bromo-1,2,3,4-tetrahydro-1,5-naphthyridine derivatives

An In-depth Technical Guide to the Mechanism of Action of 6-Bromo-1,2,3,4-tetrahydro-1,5-naphthyridine Derivatives

Introduction

The 1,5-naphthyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, recognized for its ability to mimic purine structures and serve as a core for developing potent and selective ligands for a variety of biological targets.[1] The partially saturated 1,2,3,4-tetrahydro-1,5-naphthyridine core offers a three-dimensional geometry that can be exploited for enhanced binding to protein targets. The introduction of a bromine atom at the 6-position not only provides a vector for further chemical modification via cross-coupling reactions but also plays a crucial role in modulating the electronic properties and binding affinity of the molecule.[1] This guide provides an in-depth exploration of the mechanism of action of this compound derivatives, with a primary focus on their role as antagonists of the CXCR4 receptor, a key player in cancer metastasis and inflammation. We will also touch upon their potential as kinase inhibitors, a common application for this scaffold.

Primary Molecular Target: The CXCR4 Receptor

Recent research has identified the 5,6,7,8-tetrahydro-1,6-naphthyridine scaffold, a close structural isomer of the 1,5-naphthyridine core, as a potent antagonist of the C-X-C chemokine receptor type 4 (CXCR4).[2][3] Given the structural similarities, the this compound core is hypothesized to act via a similar mechanism.

CXCR4 is a G-protein coupled receptor (GPCR) that, upon binding to its cognate ligand, stromal cell-derived factor-1 (SDF-1 or CXCL12), activates downstream signaling pathways that regulate cell trafficking, proliferation, and survival. The CXCR4/CXCL12 axis is implicated in a number of pathological processes, including cancer metastasis, HIV entry into host cells, and inflammatory diseases.[2]

Mechanism of Action: Competitive Antagonism

This compound derivatives are proposed to act as competitive antagonists of the CXCR4 receptor. This means they bind to the receptor at the same site as the endogenous ligand, CXCL12, but fail to induce the conformational changes necessary for receptor activation. By occupying the binding site, they prevent CXCL12 from binding and initiating downstream signaling. This blockade of CXCR4 signaling is the primary mechanism through which these compounds exert their therapeutic effects.

The CXCR4 Signaling Cascade

The binding of CXCL12 to CXCR4 triggers a cascade of intracellular events, as depicted in the diagram below. The antagonist action of this compound derivatives effectively halts this cascade at its inception.

Structure-Activity Relationship (SAR)

The potency and pharmacological profile of tetrahydronaphthyridine derivatives are highly dependent on the nature and position of substituents. The following table summarizes the SAR for a series of 5,6,7,8-tetrahydro-1,6-naphthyridine derivatives as CXCR4 antagonists, which provides valuable insights for the 6-bromo-1,5-isomer.[2][3]

| Compound | R Group (at N-6) | CXCR4 IC₅₀ (nM) | CYP2D6 IC₅₀ (µM) |

| 1 | H | >10,000 | >50 |

| 2 | -(CH₂)₃-N(CH₃)₂ | 1,200 | 12 |

| 3 | -(CH₂)₄-NH₂ | 24 | >50 |

| 4 | -(CH₂)₄-NH-Cyclopropyl | 15 | 25 |

| 5 | -(CH₂)₄-NH-C(O)CH₃ | 309 | >50 |

Data extracted from Wilson et al., J. Med. Chem. 2022, 65, 5, 4058–4084.[2]

From this data, we can infer several key SAR points:

-

N-Alkylation is Crucial: The unsubstituted parent compound 1 is inactive. A nitrogen-containing side chain at the N-6 position is essential for CXCR4 antagonism.

-

Linker Length is Important: A four-carbon linker (butylamine side chain) as in compound 3 provides optimal potency.

-

Terminal Amine Substitution: Small alkyl groups on the terminal amine (compound 4 ) can be well-tolerated or even improve potency. However, acylation of the terminal amine (compound 5 ) leads to a significant decrease in activity.

-

CYP2D6 Inhibition: The introduction of the naphthyridine core significantly reduces inhibition of the CYP2D6 enzyme compared to previous tetrahydroisoquinoline-based antagonists, indicating a favorable safety profile.[3]

The 6-bromo substituent in the 1,5-naphthyridine series is anticipated to further enhance binding affinity through halogen bonding or by serving as a handle for introducing further diversity to explore interactions with the target protein.

Experimental Protocols for Mechanistic Elucidation

To characterize the mechanism of action of a novel this compound derivative as a CXCR4 antagonist, a series of in vitro assays are required.

Experimental Workflow

Protocol 1: CXCR4 Radioligand Binding Assay

This assay determines the affinity of the test compound for the CXCR4 receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

-

HEK293 cell membranes expressing human CXCR4.

-

[¹²⁵I]SDF-1α (radioligand).

-

Test compounds (this compound derivatives).

-

AMD3100 (a known CXCR4 antagonist, as a positive control).

-

Binding buffer (e.g., 50 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA, pH 7.4).

-

96-well filter plates (GF/C filters).

-

Scintillation counter.

Procedure:

-

Prepare serial dilutions of the test compounds in binding buffer.

-

In a 96-well plate, add 50 µL of binding buffer, 50 µL of [¹²⁵I]SDF-1α (to a final concentration of ~0.1 nM), and 50 µL of the test compound dilution.

-

Initiate the binding reaction by adding 50 µL of the CXCR4-expressing cell membranes (final concentration ~5 µg of protein per well).

-

Incubate the plate for 60 minutes at room temperature with gentle shaking.

-

Terminate the incubation by rapid filtration through the GF/C filter plate using a cell harvester.

-

Wash the filters three times with ice-cold wash buffer (binding buffer without BSA).

-

Dry the filters, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Calculate the percentage of specific binding at each compound concentration and determine the IC₅₀ and Ki values using non-linear regression analysis.

Protocol 2: CXCR4-Mediated Calcium Flux Assay

This functional assay measures the ability of the test compound to inhibit the intracellular calcium mobilization induced by CXCL12.

Materials:

-

CHO or HEK293 cells stably expressing human CXCR4.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

CXCL12.

-

Test compounds.

-

A fluorescence plate reader with automated injection capabilities.

Procedure:

-

Plate the CXCR4-expressing cells in a 96-well black-walled, clear-bottom plate and allow them to adhere overnight.

-

Load the cells with the Fluo-4 AM dye according to the manufacturer's instructions (typically for 1 hour at 37°C).

-

Wash the cells with assay buffer to remove excess dye.

-

Add the test compounds at various concentrations to the wells and incubate for 15-30 minutes at room temperature.

-

Place the plate in the fluorescence plate reader and measure the baseline fluorescence.

-

Inject a solution of CXCL12 (to a final concentration that elicits a submaximal response, e.g., EC₈₀) into the wells.

-

Immediately measure the change in fluorescence intensity over time (typically 1-2 minutes).

-

The antagonistic activity is determined by the percentage of inhibition of the CXCL12-induced calcium flux. Calculate the IC₅₀ values for each test compound.

Alternative Mechanism of Action: Kinase Inhibition

The 1,5-naphthyridine scaffold is also a well-established core for the development of kinase inhibitors.[1] While CXCR4 antagonism is a prominent mechanism for some derivatives, others may target specific protein kinases involved in cell signaling. For instance, various naphthyridine derivatives have been investigated as inhibitors of cyclin-dependent kinases (CDKs), such as CDK5, which are involved in cell cycle regulation and neuronal function.[4] The mechanism of action in this context would involve the compound binding to the ATP-binding pocket of the kinase, preventing the phosphorylation of its downstream substrates and thereby inhibiting the signaling pathway. The specific kinase(s) targeted would depend on the substitution pattern around the this compound core.

Conclusion

Derivatives of this compound represent a versatile and promising class of molecules for drug discovery. Their primary mechanism of action, as elucidated through studies of closely related isomers, is the competitive antagonism of the CXCR4 receptor. This activity has significant therapeutic potential in oncology, immunology, and infectious diseases. The structure-activity relationship highlights the importance of the N-alkylation pattern for potency and the favorable safety profile of the naphthyridine core with respect to CYP450 inhibition. Furthermore, the inherent ability of the 1,5-naphthyridine scaffold to interact with the ATP-binding site of kinases suggests that derivatives of this core may also be developed as potent and selective kinase inhibitors. The detailed experimental protocols provided herein offer a robust framework for the characterization of future compounds based on this privileged scaffold.

References

- 1. This compound | 1219022-46-4 | Benchchem [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Synthesis and Evaluation of Novel Tetrahydronaphthyridine CXCR4 Antagonists with Improved Drug-like Profiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Novel Substituted 1,6-Naphthyridines as CDK 5 Inhibitors for Treating Kidney Diseases - PMC [pmc.ncbi.nlm.nih.gov]

The Lynchpin of Discovery: A Technical Guide to the Role of Intermediates in Pharmaceutical Synthesis

This guide delves into the pivotal role of chemical intermediates in the intricate world of pharmaceutical synthesis. It is intended for researchers, scientists, and drug development professionals, offering a blend of foundational principles, practical insights, and regulatory context. We will move beyond simple definitions to explore the strategic causality behind the selection, synthesis, and control of these crucial molecular entities that form the bridge between raw materials and life-saving Active Pharmaceutical Ingredients (APIs).

Deconstructing the Synthesis Chain: The Strategic Importance of Intermediates

In the multi-step journey from basic chemical precursors to a final, potent drug molecule, intermediates are the distinct chemical compounds formed at each stage.[1][2][3] They are not the final therapeutic agent but are the essential building blocks that undergo further chemical transformations to produce the API.[1][3] The quality, purity, and timely availability of these intermediates directly and profoundly impact the safety, efficacy, and cost-effectiveness of the final pharmaceutical product.[2][4]

The strategic selection of a synthetic route, and therefore its corresponding intermediates, is a cornerstone of drug development. This decision influences:

-

Efficiency and Yield: A well-designed pathway with stable, easily purified intermediates can significantly boost the overall yield and economic viability of the API manufacturing process.[1][3]

-

Purity and Safety: The impurity profile of an API is often a direct reflection of the impurities present in its preceding intermediates.[1][4] Controlling impurities at the intermediate stage is critical to ensuring the safety and quality of the final drug.[5][6]

-

Scalability: A synthetic route that is elegant on a lab scale may not be feasible for large-scale industrial production. The choice of intermediates must consider the scalability of the reactions required for their formation and conversion.[7][8]

-

Regulatory Compliance: Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) place significant emphasis on the control of the entire manufacturing process, including the synthesis of intermediates.[5][9][10]

A Functional and Structural Taxonomy of Pharmaceutical Intermediates

Pharmaceutical intermediates can be classified based on their function within the synthesis or their chemical structure. This classification provides a framework for understanding their specific roles and challenges.

Classification by Functional Role:

-

Starting Intermediates: These are the initial "building blocks" that form the basic framework of the drug molecule.[11] They are often relatively simple compounds that serve as the foundation for subsequent chemical modifications.[11]

-

Key Intermediates: These are core structures that define the main pharmacophore or stereochemistry of the final API.[11][12] Their synthesis is often a critical and challenging step in the overall process.

-

Final Intermediates: These are the immediate precursors to the API, typically requiring only one or two final transformations.[11] The purity of the final intermediate is of paramount importance as there are limited opportunities for further purification.[11]

Classification by Chemical Structure:

| Intermediate Class | Description | Common Examples in API Synthesis |

| Heterocyclic Intermediates | Compounds containing rings with at least one atom other than carbon. They are foundational to a vast number of drugs. | Pyridine, Pyrimidine, Thiophene, Imidazole, Triazole derivatives.[11][13][14] |

| Chiral Intermediates | Enantiomerically pure compounds essential for producing stereospecific drugs, where only one enantiomer has the desired therapeutic effect. | Chiral alcohols, amines, and amino acid derivatives.[13][14][15][16][17] |

| Aromatic Halides | Versatile intermediates used in cross-coupling reactions to build complex molecular scaffolds. | Brominated and iodinated anilines and phenols.[13][15] |

| Boronic Acids and Esters | Key reagents in Suzuki-Miyaura coupling reactions, widely used for forming carbon-carbon bonds in drug synthesis. | Phenylboronic acid derivatives.[16][18] |

| Amino Acid Derivatives | Protected or activated amino acids are crucial for the synthesis of peptide-based drugs and other APIs containing amide bonds. | Boc-protected or Fmoc-protected amino acids.[13][16] |

The Art and Science of Intermediate Synthesis: Strategies and Case Studies

The synthesis of pharmaceutical intermediates is a highly specialized field that combines principles of organic chemistry with the practical demands of process development. The goal is to develop synthetic routes that are not only efficient and high-yielding but also robust, scalable, and environmentally sustainable.

Core Synthetic Strategies:

-

Linear Synthesis: A sequential process where intermediates are produced in a step-by-step manner.

-

Convergent Synthesis: A strategy where different parts of the final molecule are synthesized separately and then combined at a later stage. This approach is often more efficient for complex molecules.

-

Asymmetric Synthesis: Techniques used to produce chiral intermediates with a high degree of enantiomeric purity. This can involve the use of chiral catalysts, enzymes (biocatalysis), or chiral starting materials.[16][17]

Case Study 1: Synthesis of a Key Intermediate for Sitagliptin

Sitagliptin, an inhibitor of dipeptidyl peptidase-4 (DPP-4) used to treat type 2 diabetes, requires a chiral β-amino acid intermediate.[12] A highly efficient asymmetric synthesis has been developed for this key component.[1][4]

Workflow: Asymmetric Hydrogenation for Sitagliptin Intermediate

Caption: A convergent synthesis workflow for the key Sitagliptin intermediate.

Experimental Protocol: Synthesis of Dehydrositagliptin Intermediate

This protocol is a conceptual representation based on published syntheses.[1][4]

-